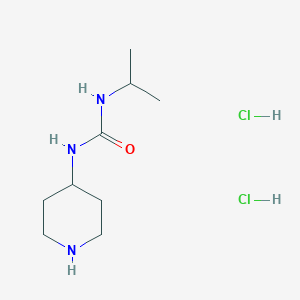

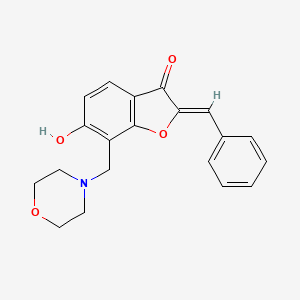

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine, also known as DTOM, is a synthetic compound that has been widely used in scientific research. It belongs to the family of morpholine compounds and is known for its ability to selectively bind to specific protein targets in the body.

Applications De Recherche Scientifique

Novel Synthetic Routes and Catalysis

Dimethylformamide as a Carbon Monoxide Source in Palladium-Catalyzed Aminocarbonylations : Research demonstrates the use of dimethylformamide (DMF) as an efficient source of carbon monoxide in palladium-catalyzed carbonylation reactions. This method, applicable to aryl bromides, provides a convenient alternative for small-scale synthesis where direct use of carbon monoxide gas is impractical. Morpholine, among other amines, showed good reactivity, suggesting the relevance of morpholine derivatives in catalytic processes (Wan et al., 2002).

Heterocyclic Chemistry and Drug Synthesis

Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate in Syntheses of Heterocyclic Scaffolds : This study showcases the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate in optically pure form, demonstrating its utility as a "chemical multitalent." The morpholine derivative's transformation into valuable heterocyclic building blocks underlines the importance of morpholine structures in the development of heterocyclic chemistry and potential pharmaceuticals (Pandey et al., 2012).

Material Science and Organometallic Chemistry

Ytterbium Carbazole–Bis(oxazoline) Compounds in Redox Chemistry : Research into the redox behavior of ytterbium carbazole–bis(oxazoline) compounds reveals unusual oxidative coupling reactions. The detailed study on these compounds, involving morpholine as part of the reaction scheme, suggests their potential in material science and organometallic chemistry for the development of new materials and catalysts (Zou et al., 2013).

Antifungal and Anticancer Applications

Morpholino-functionalised Titanocene Anticancer Drugs : This research involves the synthesis and cytotoxicity studies of new morpholino-functionalised titanocene compounds. The study highlights the potential of morpholine derivatives in medicinal chemistry, specifically their application in designing anticancer drugs (Hogan et al., 2008).

Propriétés

IUPAC Name |

2,6-dimethyl-4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-15-9-11-19(12-10-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)20-8-6-5-7-16(20)2/h5-12,17-18H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGCCNVZTOFTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(Dimethylsulfamoylamino)methyl]-6-methoxy-1,3,5-triazin-2-yl]morpholine](/img/structure/B2588645.png)

![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)

![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)

![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)

![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2588658.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2588664.png)

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)